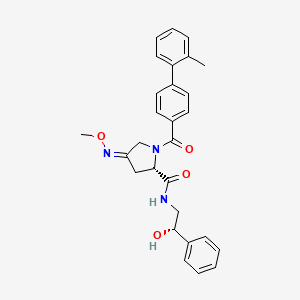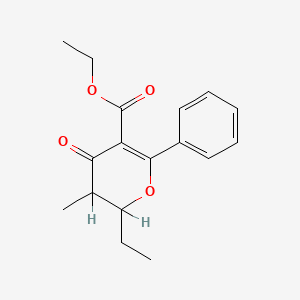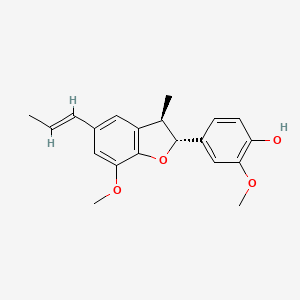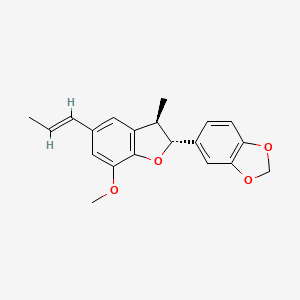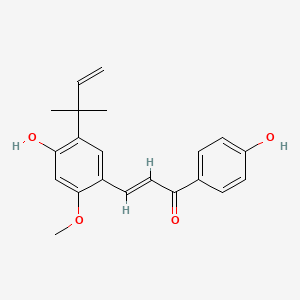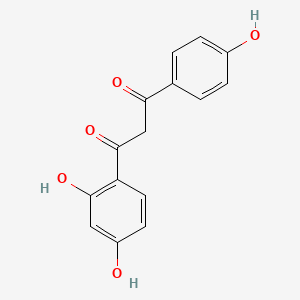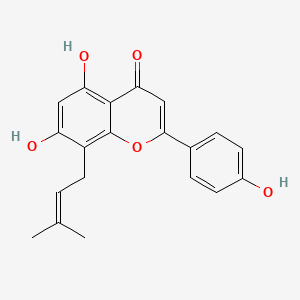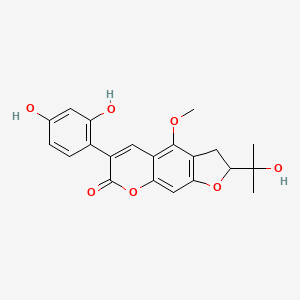
Acide lucidénïque E
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: It serves as a valuable compound for studying triterpenoid biosynthesis and chemical modifications.
Biology: Lucidenic acid E is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound has shown promise in treating various diseases, including cancer, diabetes, and cardiovascular diseases, due to its anti-cancer, anti-inflammatory, and antioxidant properties.
Industry: Lucidenic acid E is explored for its potential use in developing nutraceuticals and functional foods
Mécanisme D'action
Target of Action
Lucidenic acid E, a triterpenoid compound found in Ganoderma lucidum, primarily targets cancer cells . It has been shown to induce cytotoxicity in various cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells .
Mode of Action
Studies on similar compounds, such as lucidenic acid b, have shown that they induce cancer cell apoptosis via the activation of caspase-9 and caspase-3, followed by parp cleavage . This suggests that Lucidenic acid E may have a similar mode of action.
Biochemical Pathways
It is known that the cytotoxic effects of lucidenic acids are related to g1 phase cell cycle arrest . This means that Lucidenic acid E may interfere with the cell cycle of cancer cells, preventing them from dividing and proliferating.
Result of Action
The primary result of Lucidenic acid E’s action is the induction of cytotoxicity in cancer cells . This leads to the death of these cells, which can help to slow or stop the growth of cancer.
Action Environment
It is known that the pharmacological properties of ganoderma lucidum, the source of lucidenic acid e, can vary depending on environmental conditions .
Analyse Biochimique
Biochemical Properties
Lucidenic acid E interacts with various biomolecules in biochemical reactions. It has been found to have anti-cancer, anti-inflammatory, antioxidant, anti-viral, neuroprotective, anti-hyperlipidemic, anti-hypercholesterolemic, and anti-diabetic properties
Cellular Effects
Lucidenic acid E has been shown to exert effects on various types of cells and cellular processes. It can induce cytotoxicity in different cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Lucidenic acid E involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may potentiate the anti-cancer effect of doxorubicin, suggesting a possible synergistic effect .
Dosage Effects in Animal Models
The effects of Lucidenic acid E vary with different dosages in animal models. For example, it has been reported that after taking 200 mg/kg bw/day lucidenic acid-rich lucid ganoderma extract for 68 days, the growth of HepG2 cells implanted into ICR mice were suppressed .
Metabolic Pathways
Lucidenic acid E is involved in the mevalonate pathway, a key metabolic pathway that leads to the production of sterols and other terpenoids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lucidenic acid E can be synthesized through various chemical reactions involving the lanostane skeleton. The synthesis typically involves multiple steps, including oxidation, reduction, and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of lucidenic acid E primarily relies on the extraction from Ganoderma lucidum. The mushroom is cultivated under controlled conditions to maximize the yield of triterpenoids. The extraction process involves solvent extraction, followed by purification techniques such as chromatography to isolate lucidenic acid E .
Analyse Des Réactions Chimiques
Types of Reactions: Lucidenic acid E undergoes various chemical reactions, including:
Oxidation: This reaction can convert lucidenic acid E into its oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in lucidenic acid E, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the lucidenic acid E molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of lucidenic acid E, each with potentially unique pharmacological properties .
Comparaison Avec Des Composés Similaires
- Lucidenic acid A
- Lucidenic acid B
- Lucidenic acid C
- Lucidenic acid D
- Lucidenic acid N
Lucidenic acid E stands out for its potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further research and development .
Propriétés
IUPAC Name |
4-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O8/c1-14(8-9-21(34)35)16-12-20(33)29(7)22-17(31)13-18-26(3,4)19(32)10-11-27(18,5)23(22)24(36)25(28(16,29)6)37-15(2)30/h14,16,18-19,25,32H,8-13H2,1-7H3,(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPCIAWQVXVATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98665-17-9 | |
| Record name | Lucidenic acid E2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036434 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


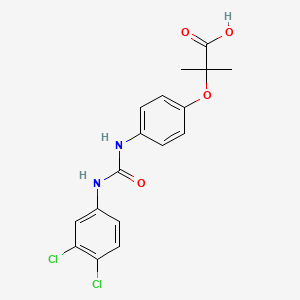
![1-(3-(3,4-dichlorophenyl)bicyclo[2.2.2]octan-2-yl)-N,N-dimethylmethanamine hydrochloride](/img/structure/B1675277.png)
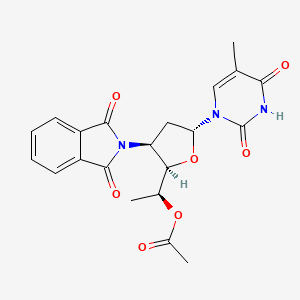
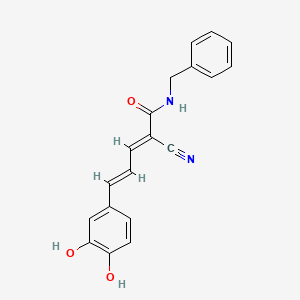
![methyl (2S)-2-[[(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carbonyl]amino]-3-phenylpropanoate](/img/structure/B1675280.png)
